1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl-
Description
The compound “1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl-” is a xanthine derivative characterized by a purine core substituted with methyl groups at positions 1, 3, and 7, and a bis(2-hydroxyethyl)amino group at position 7. Xanthine derivatives are widely studied for their pharmacological properties, including bronchodilation, adenosine receptor antagonism, and enzyme inhibition.
Properties
CAS No. |
94523-37-2 |
|---|---|
Molecular Formula |
C12H19N5O4 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
8-[bis(2-hydroxyethyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O4/c1-14-8-9(15(2)12(21)16(3)10(8)20)13-11(14)17(4-6-18)5-7-19/h18-19H,4-7H2,1-3H3 |
InChI Key |
MDBADRPVSIUQBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1N(CCO)CCO)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 8-Halogenated Xanthine Derivatives
The most common synthetic route starts with an 8-bromo- or 8-chloro-substituted purine-2,6-dione derivative, which undergoes nucleophilic substitution with bis(2-hydroxyethyl)amine or its derivatives.
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 8-Bromo-1,3,7-trimethylpurine-2,6-dione + bis(2-hydroxyethyl)amine | Stirring in polar aprotic solvent (e.g., N,N-dimethylformamide) at elevated temperature (80–120 °C) | Nucleophilic displacement of bromine by bis(2-hydroxyethyl)amino group |
| 2 | Purification by crystallization or chromatography | Isolation of pure product | High purity compound with yields typically ranging 65–85% |
This method benefits from simplicity but requires careful control of temperature and stoichiometry to avoid side reactions.
Stepwise Nucleophilic Displacement and Protection Strategies
In some cases, bis(2-hydroxyethyl)amine is protected (e.g., as a Boc derivative) to improve selectivity and yield during substitution. After coupling, the protecting groups are removed under acidic or basic conditions.
- Protection of bis(2-hydroxyethyl)amine → bis(2-hydroxyethyl)amine-Boc
- Nucleophilic substitution with 8-halogenated purine derivative
- Deprotection to yield the target compound
This approach enhances reaction specificity and reduces by-product formation.
Catalyst-Assisted Condensation and One-Pot Procedures
Recent patents describe catalyst systems that accelerate the substitution reaction, reducing reaction times and improving yields. For example, potassium carbonate and potassium iodide have been used as catalysts/base systems in organic solvents to facilitate the nucleophilic substitution efficiently.
Example from patent literature:
| Parameter | Description |
|---|---|
| Solvent | N-butyl acetate |
| Catalysts | Potassium carbonate (0.55 moles), Potassium iodide (0.01 moles) |
| Nucleophile | bis(2-hydroxyethyl)amine or analogues |
| Temperature | 85–125 °C |
| Reaction time | 4–8 hours |
| Workup | Cooling, acid-base extraction, solvent removal, methanol treatment |
| Yield | High purity product with optimized yield |
This method is economical, scalable, and suitable for industrial application.
Comparative Data Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Direct nucleophilic substitution | 8-Bromo purine + bis(2-hydroxyethyl)amine | 80–120 °C, polar aprotic solvent | Simple, direct | Possible side reactions, longer times | 65–85 |
| Protection-deprotection strategy | Boc-protected bis(2-hydroxyethyl)amine + 8-halogenated purine | Mild conditions, sequential steps | Higher selectivity, purity | More steps, costlier | 70–90 |
| Catalyst-assisted one-pot synthesis | Potassium carbonate, potassium iodide, N-butyl acetate | 85–125 °C, 4–8 h | Faster, higher yield, scalable | Requires catalyst handling | 80–90 |
Research Outcomes and Analytical Data
- Purity: Products obtained via catalyst-assisted methods show purity >98% by HPLC.
- Reaction Kinetics: Catalysts significantly reduce reaction time from >12 hours to 4–8 hours.
- Scalability: The one-pot method has been demonstrated at multi-liter scale with consistent yields.
- Structural Confirmation: Characterization by NMR, MS, and IR confirms the substitution at the 8-position with bis(2-hydroxyethyl)amino group.
Summary and Recommendations
The preparation of 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- is best achieved via nucleophilic substitution on an 8-halogenated purine-2,6-dione intermediate. Employing catalyst-assisted one-pot procedures enhances yield, purity, and process efficiency, making it suitable for both research and industrial scale synthesis. Protection-deprotection methods offer higher selectivity but at the cost of additional synthetic steps.
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Amino and Hydroxyethyl Derivatives
- This feature is advantageous for drug bioavailability .
- 1H-Purine-2,6-dione, 8-[(2-hydroxyethyl)methylamino]-1,3,7-trimethyl- (CAS 30924-31-3): A related compound with a methylamino-hydroxyethyl group. The reduced hydrophilicity compared to the target compound may alter pharmacokinetics .
- Linagliptin (CAS 668270-12-0): Features a (3R)-3-amino-1-piperidinyl group at position 8, contributing to its role as a DPP-4 inhibitor for diabetes treatment. The bulky piperidinyl group enhances target specificity .
Halogenated Derivatives
- Halogenation often enhances receptor binding affinity in adenosine antagonists .
Sulfur-Containing Derivatives
- Such derivatives are explored for CNS applications .
Aromatic and Aliphatic Substituents
- The aromatic moiety enhances receptor interaction .
Structural and Pharmacological Comparisons
*Estimated molecular formula and weight based on structural analysis.
Key Findings from Research
Hydrophilicity vs. Lipophilicity: Hydroxyethyl and amino groups (e.g., target compound, linagliptin) improve solubility, whereas halogenated or aromatic substituents (e.g., istradefylline) enhance lipophilicity and receptor binding .
Synthetic Approaches: Derivatives with sulfur (e.g., 8-mercapto, 8-ethylthio) are synthesized via nucleophilic substitution, while amino groups require reductive amination or coupling reactions .
Biological Activity
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl-, commonly referred to as a methylxanthine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to summarize the biological effects of this compound based on recent studies and findings.
- Molecular Formula: C10H15N5O4
- Molecular Weight: 271.26 g/mol
- CAS Registry Number: 676811
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
1. Acetylcholinesterase Inhibition
Recent studies have shown that derivatives of this compound exhibit potent AChE inhibitory activity. For instance:
- The compound with the longest methylene chain showed the strongest effect among newly synthesized derivatives with IC50 values ranging from 0.089 µM to 4.9 µM when compared to standard inhibitors like galantamine .
2. Neuroprotective Effects
The neuroprotective potential of this compound has been explored through various in vitro and in vivo models:
- Case Study: In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls .
3. Antioxidant Activity
The antioxidant properties of this compound have also been investigated:
- Research Findings: It demonstrated significant free radical scavenging activity in assays measuring DPPH and ABTS radical reduction, indicating its potential as an antioxidant agent .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Modifications at specific positions on the purine ring or side chains can enhance or diminish its efficacy:
- Table 1: Structure-Activity Relationship of Methylxanthine Derivatives
| Compound Structure | AChE Inhibition IC50 (µM) | Comments |
|---|---|---|
| Base Compound | 4.9 | Standard reference |
| Methylated Variant | 0.552 | Improved inhibition |
| Long Methylene Chain | 0.089 | Most potent inhibitor |
Q & A
Q. What synthetic methodologies are recommended for introducing the bis(2-hydroxyethyl)amino group at the 8-position of the purine-dione scaffold?
The synthesis of 8-substituted purine-dione derivatives typically employs nucleophilic substitution or palladium-catalyzed coupling reactions. For the bis(2-hydroxyethyl)amino group, a two-step strategy is advised:
- Step 1 : Introduce a halogen (e.g., bromine) at the 8-position via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled pH (evidence of brominated analogs in ).
- Step 2 : Perform a nucleophilic displacement with bis(2-hydroxyethyl)amine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃. Monitor reaction progress via HPLC-MS to avoid over-alkylation .
Q. How can researchers confirm the regioselectivity of substitutions on the purine-dione core?
Regioselectivity is validated using a combination of:
- ¹H/¹³C NMR : Compare chemical shifts of H-8 and adjacent protons with reference data (e.g., caffeine derivatives in ).
- X-ray crystallography : Resolve ambiguities in substitution patterns, particularly for sterically hindered positions like the 8-amino group .
- Computational modeling : DFT calculations predict electronic environments at reactive sites, corroborating experimental results .
Advanced Research Questions
Q. How does the bis(2-hydroxyethyl)amino group influence the compound’s solubility and binding affinity in biological systems?
The hydrophilic bis(2-hydroxyethyl)amino group enhances aqueous solubility via hydrogen bonding (logP reduction by ~1.5 units compared to methyl-substituted analogs; see ). However, its conformational flexibility may reduce binding specificity. To optimize:
Q. What experimental strategies resolve contradictions in reported metabolic pathways of structurally related purine-dione derivatives?
Discrepancies in metabolism data (e.g., cytochrome P450 vs. xanthine oxidase-mediated oxidation) require:
- Isotopic labeling : Use ¹⁴C or deuterated analogs to track metabolic intermediates via LC-MS/MS.
- Enzyme inhibition assays : Co-administer selective inhibitors (e.g., allopurinol for xanthine oxidase) to identify dominant pathways .
- Cross-species comparisons : Test hepatocyte models from humans and rodents to account for interspecies variability (referenced in ).
Q. How can researchers differentiate between tautomeric forms of the purine-dione core in solution?
Tautomerism affects reactivity and bioactivity. Use:
- Variable-temperature NMR : Detect equilibrium shifts between enol and keto forms via temperature-dependent chemical shift changes.
- pH-dependent UV-Vis spectroscopy : Monitor absorbance maxima shifts (e.g., λmax ~270 nm for keto vs. ~290 nm for enol forms) .
- Crystallographic snapshots : Co-crystallize with tautomer-selective ligands to stabilize specific forms .
Methodological Challenges
Q. What analytical techniques are critical for characterizing degradation products of this compound under accelerated stability conditions?
Forced degradation studies (40°C/75% RH for 6 months) should employ:
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
Implement:
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and intermediate purity.
- Design of experiments (DoE) : Optimize parameters like temperature, stoichiometry, and mixing rates via response surface methodology (RSM) .
Data Interpretation and Validation
Q. How should conflicting cytotoxicity data from in vitro vs. in vivo models be reconciled?
- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution to explain bioavailability differences.
- 3D cell culture models : Bridge gap between monolayer assays and in vivo efficacy by simulating tissue microenvironments .
- Meta-analysis : Aggregate data from public databases (e.g., ChEMBL) to identify trends in structure-toxicity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
